[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile
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Overview
Description
[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile: is an organic compound with the molecular formula C13H10N4 It is known for its unique structure, which includes a dimethylamino group, a methylphenyl group, and three cyano groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides, alkoxides, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydrocarbons.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its vibrant color and stability make it suitable for various applications in the textile and manufacturing industries .
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar functional group but different reactivity and applications.
Uniqueness: What sets [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile apart is its combination of the dimethylamino group with the ethene-tricarbonitrile backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Properties
CAS No. |
64672-71-5 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-10-6-12(18(2)3)4-5-13(10)14(9-17)11(7-15)8-16/h4-6H,1-3H3 |
InChI Key |
FKCWUWJFGXKLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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